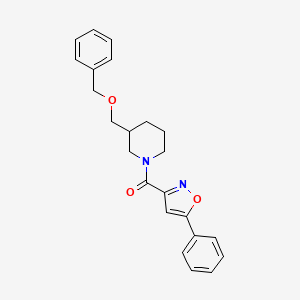

(3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(phenylmethoxymethyl)piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c26-23(21-14-22(28-24-21)20-11-5-2-6-12-20)25-13-7-10-19(15-25)17-27-16-18-8-3-1-4-9-18/h1-6,8-9,11-12,14,19H,7,10,13,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJHDYAMTFAJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)COCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the piperidine ring.

Formation of the Isoxazole Ring: The isoxazole ring is typically formed through a cycloaddition reaction involving a nitrile oxide and an alkyne or alkene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The isoxazole ring can be reduced to form an isoxazoline or isoxazolidine derivative.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include alkyl halides and amines.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Isoxazoline or isoxazolidine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders. Its structural components enable interaction with various biological targets, including receptors involved in neurotransmission.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound exhibit significant enzyme inhibition properties. For instance, studies have demonstrated its effectiveness as an inhibitor of acetylcholinesterase (AChE), which is critical in the treatment of Alzheimer's disease. The inhibition of AChE enhances acetylcholine levels in the brain, potentially improving cognitive function.

Anticancer Activity

Preliminary studies have suggested that (3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone may possess antiproliferative effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular pathways involved in cell survival and proliferation.

Case Study 1: AChE Inhibition

In a study assessing the AChE inhibitory activity of several piperidine derivatives, (3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone demonstrated an IC50 value of approximately 30 nM, indicating potent activity comparable to established AChE inhibitors like donepezil.

| Compound | IC50 (nM) | Activity |

|---|---|---|

| (3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone | 30 | Potent AChE Inhibitor |

| Donepezil | 20 | Standard AChE Inhibitor |

Case Study 2: Antiproliferative Effects

In vitro studies on human cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations above 10 μM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

| Cell Line | Concentration (μM) | % Cell Viability |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | 45% |

| HeLa (Cervical Cancer) | 10 | 50% |

Comparative Analysis with Related Compounds

When compared to similar piperidine derivatives, this compound exhibits enhanced potency due to its unique structural features. The presence of both the benzyloxy and isoxazole groups contributes to its improved binding affinity and biological activity.

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Piperidine Derivatives | Basic structure with varied substitutions | Moderate activity |

| (3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone | Benzyloxy and isoxazole groups | High potency |

Mechanism of Action

The mechanism of action of (3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, while the isoxazole ring can interact with enzymes involved in metabolic pathways. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from PubChem (CIDs)

The evidence highlights three related compounds from PubChem (CID-24284406, CID-49671233, CID-24791139) with distinct pharmacophores and binding properties. For example:

- CID-24791139: Contains a trifluoromethylphenyl-substituted piperidine and a pyrazole-methanone group. The trifluoromethyl group increases metabolic stability compared to the benzyloxy group in the target compound, which may be more prone to oxidative metabolism .

- CID-49671233 : Features a fluorophenyl-pyridazine scaffold. Its fluorinated aromatic ring enhances target affinity via electronegative interactions, whereas the 5-phenylisoxazole in the target compound relies on aromatic stacking .

Methanone Derivatives in Pharmaceutical Research

- [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a): This compound, synthesized and characterized in 2014, shares a methanone linker but replaces isoxazole with a pyrazole-indole system.

- European Patent Derivatives: Piperidine-based methanones with imidazo-pyrrolo-pyrazine and difluorinated cyclobutyl/pyrrolidinyl groups (e.g., EP 2022/06) exhibit enhanced kinase inhibition due to fluorinated substituents. In contrast, the benzyloxymethyl group in the target compound may prioritize CNS penetration over kinase selectivity .

Research Findings and Implications

- Molecular Docking Insights: While the target compound lacks explicit docking data, analogues like CID-24791139 show strong binding to enzymes (ΔG = -9.2 kcal/mol), suggesting that the piperidine-methanone scaffold is versatile for target interaction. The benzyloxy group may occupy hydrophobic pockets less effectively than fluorinated groups .

- Synthetic Feasibility : The target compound’s synthesis is likely more straightforward than EP 2022/06 derivatives, which require complex fluorination steps .

- Metabolic Considerations : The benzyloxy group’s susceptibility to CYP450-mediated oxidation could limit bioavailability compared to fluorinated derivatives .

Biological Activity

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyloxy group and an isoxazole moiety, contributing to its unique pharmacological profile. Its structure can be represented as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Benzyloxy Group : A benzene ring attached via an oxygen atom.

- Isoxazole Moiety : A five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the isoxazole and piperidine groups allows for diverse interactions, which can lead to various therapeutic effects.

Case Studies and Research Findings

-

Anticancer Activity :

- Research has indicated that similar piperidine derivatives exhibit significant anticancer properties. For instance, compounds with the benzoylpiperidine structure have shown promising results against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM . This suggests that the compound may also possess similar activities.

- Neurological Effects :

-

Antiviral Activity :

- Related piperidine derivatives have demonstrated antiviral properties against various viruses, including HIV-1 and HSV-1. For example, certain derivatives were evaluated for their protective effects against viral infections, indicating that modifications in the piperidine structure could enhance antiviral efficacy .

Comparative Analysis of Biological Activities

| Activity Type | Similar Compounds | Observed Effects | IC50 Values |

|---|---|---|---|

| Anticancer | Benzoylpiperidine derivatives | Inhibition of cancer cell proliferation | 19.9 - 75.3 µM |

| Neurological | Isoxazole derivatives | Modulation of GABA_A receptor activity | Not specified |

| Antiviral | Piperidine derivatives | Protection against viral infections | Moderate activity |

Q & A

Q. What are the optimal synthetic routes for (3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone?

Methodological Answer: Synthesis typically involves multi-step coupling reactions. For analogous benzoylpiperidine derivatives, nucleophilic substitution or amide bond formation is employed. For example, coupling piperidine intermediates with activated carbonyl groups (e.g., isoxazole derivatives) under reflux in aprotic solvents (e.g., DCM or THF) yields target compounds. Catalysts like DIPEA or DMAP may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical. Yields can vary significantly (8–78%) depending on steric hindrance and solvent choice .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- 1H/13C NMR : Confirm proton and carbon environments (e.g., benzyloxy methyl protons at δ 3.5–4.5 ppm, piperidine ring carbons at δ 25–55 ppm) .

- HPLC : Assess purity (e.g., C18 column, 254 nm detection; retention times ~11–12 minutes with 97–99% peak area) .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ adducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar compounds?

Methodological Answer: Discrepancies in bioactivity may arise from impurities, stereochemistry, or assay conditions. For example, low-yield compounds (e.g., 8% yield in ) may contain trace impurities affecting results. Mitigation strategies:

Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?

Methodological Answer: Design stability studies mimicking biological environments:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Serum Stability : Add compound to fetal bovine serum (10% v/v) and analyze remaining intact compound at timed intervals .

- Light/Temperature Sensitivity : Expose to UV light (254 nm) or elevated temperatures (40–60°C) and track decomposition .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases or GPCRs). Validate with MD simulations (100 ns trajectories) to assess binding stability .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) influencing reactivity .

- QSAR Models : Train models on structurally related compounds to predict ADMET properties .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets in live cells .

- CRISPR Knockout Models : Generate gene-edited cell lines lacking the target protein; assess compound efficacy loss .

- Transcriptomics/Proteomics : Perform RNA-seq or LC-MS/MS to identify downstream pathways .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- Matrix Effects : Use isotope-labeled internal standards (e.g., deuterated analogs) during LC-MS/MS to normalize recovery .

- LOD/LOQ Optimization : Optimize MRM transitions (e.g., m/z 450 → 320 for quantification) with collision energies tuned for sensitivity .

- Extraction Efficiency : Compare protein precipitation (ACN), SPE (C18 cartridges), and liquid-liquid extraction (EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.